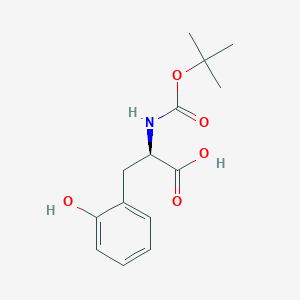

Boc-2-hydroxy-D-phenylalanine

Vue d'ensemble

Description

Boc-2-hydroxy-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-hydroxy-D-phenylalanine typically involves the protection of the amino group of 2-hydroxy-D-phenylalanine with a Boc group. The process begins with the reaction of 2-hydroxy-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an aqueous or anhydrous medium, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Industrial methods also involve rigorous purification steps, including crystallization and chromatography, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-2-hydroxy-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Formation of 2-oxo-D-phenylalanine.

Reduction: Regeneration of 2-hydroxy-D-phenylalanine.

Substitution: Formation of 2-chloro-D-phenylalanine.

Applications De Recherche Scientifique

Chemical Properties and Structure

Boc-2-hydroxy-D-phenylalanine has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₉NO₅

- Molecular Weight : 281.30 g/mol

- IUPAC Name : (2R)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during chemical reactions, making it an essential building block in organic synthesis.

Applications Overview

This compound is utilized in several key areas:

- Peptide Synthesis

- Bioconjugation

- Enzyme-Substrate Interaction Studies

- Fluorescent Labeling

- Therapeutic Applications

Table 1: Summary of Applications

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Building block for peptide formation | Enhances drug discovery processes |

| Bioconjugation | Targeted drug delivery systems | Improves treatment efficacy |

| Enzyme Interaction Studies | Studies on enzyme-substrate interactions | Insights into biochemical mechanisms |

| Fluorescent Labeling | Visualization of biomolecules | Essential for live-cell imaging |

| Therapeutic Applications | Precursor for potential drugs | Modulates phenylalanine levels in PKU treatment |

Case Studies

-

Peptide Synthesis Case Study

A study demonstrated the successful synthesis of cyclodepsipeptides using this compound as a building block. The researchers achieved high yields while avoiding racemization, showcasing its effectiveness in complex peptide synthesis . -

Bioconjugation Research

In a bioconjugation study, this compound was utilized to attach therapeutic agents to cancer cells selectively. This approach improved the targeting of drugs to tumor sites while minimizing side effects on healthy tissues . -

Enzyme Interaction Analysis

Research involving this compound revealed critical insights into enzyme kinetics and substrate specificity, providing a deeper understanding of metabolic pathways relevant to various diseases .

Mécanisme D'action

The mechanism of action of Boc-2-hydroxy-D-phenylalanine primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in peptide bond formation or other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Boc-phenylalanine: Similar in structure but lacks the hydroxyl group.

Fmoc-2-hydroxy-D-phenylalanine: Uses a different protective group (fluorenylmethyloxycarbonyl) for the amino function.

Cbz-2-hydroxy-D-phenylalanine: Uses a benzyl carbamate protective group.

Uniqueness: Boc-2-hydroxy-D-phenylalanine is unique due to the presence of both the Boc protective group and the hydroxyl group. This combination allows for selective reactions and deprotection steps, making it highly versatile in organic synthesis .

Activité Biologique

Boc-2-hydroxy-D-phenylalanine (Boc-D-2-OH-Phe) is an amino acid derivative that has garnered attention in various fields of pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

Chemical Structure and Synthesis

Boc-D-2-OH-Phe is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-phenylalanine, along with a hydroxyl group at the 2-position of the phenyl ring. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development.

The synthesis of Boc-D-2-OH-Phe typically involves the protection of the amino group followed by selective hydroxylation. The process can be optimized using various reagents and conditions to ensure high yield and purity. For instance, the use of specific buffers during the reaction can significantly affect the outcome, as demonstrated in studies focusing on similar amino acid derivatives .

Biological Activity

1. Peptide Synthesis:

Boc-D-2-OH-Phe is widely utilized in peptide synthesis as it allows for the incorporation of hydrophilic properties into peptides, enhancing their interaction with biological targets. Its role as a building block facilitates the design of peptides with improved pharmacokinetic properties.

2. Drug Development:

The compound's unique structural features make it suitable for designing drugs that target specific receptors. For example, modifications involving Boc-D-2-OH-Phe have shown promising results in enhancing the efficacy of peptide-based drugs while minimizing side effects associated with traditional compounds .

3. Neurotransmitter Research:

Research indicates that Boc-D-2-OH-Phe may influence neurotransmitter function, particularly in studies examining amino acid roles in brain chemistry. Its application in neuroscience research helps elucidate mechanisms underlying neurotransmission and potential therapeutic targets for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-D-2-OH-Phe:

- Thermostability and Fibrillation Resistance: A study on insulin analogs highlighted that modifications using phenylalanine derivatives, including Boc-D-2-OH-Phe, significantly improved resistance to fibrillation under amyloidogenic conditions. This finding suggests potential applications in developing stable therapeutic proteins .

- Sweat-Blood Phenylalanine Correlation: Another study demonstrated a method for monitoring phenylalanine levels through sweat analysis, revealing correlations with blood levels. This approach could provide insights into metabolic health and the role of phenylalanine derivatives like Boc-D-2-OH-Phe in metabolic disorders .

Data Table: Biological Activities

| Activity Area | Findings |

|---|---|

| Peptide Synthesis | Enhances stability and solubility; used as a building block for bioactive peptides |

| Drug Development | Improves receptor targeting; reduces side effects compared to traditional drugs |

| Neurotransmitter Function | Aids in understanding amino acid roles in neurotransmission |

| Thermostability | Increases resistance to fibrillation in insulin analogs |

| Metabolic Monitoring | Correlates sweat phenylalanine levels with blood levels for health assessments |

Propriétés

IUPAC Name |

(2R)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.